molecular formula C19H20N4O4 B2476458 Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate CAS No. 2319722-21-7

Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate

Cat. No. B2476458
CAS RN: 2319722-21-7
M. Wt: 368.393
InChI Key: QGAZGJIBWWCKAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole compound has been successfully synthesized via a multistep pathway starting from 2-phenylindole .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS . The molecular formula of a similar compound, Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate, is C19H20N4O3, and its Molecular Weight is 356.39g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. For example, the synthesis of 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole involves a multistep pathway starting from 2-phenylindole .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate is a white solid with a melting point of 186-187°C. It is soluble in Dimethyl Sulfoxide and Methanol.

Scientific Research Applications

Antimicrobial and Antituberculosis Activities

One significant application of compounds related to Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate is their utilization in the development of antimicrobial and antituberculosis agents. For instance, the design and synthesis of thiazole-aminopiperidine hybrid analogues have shown promising results against Mycobacterium tuberculosis. These compounds exhibit in vitro activity by inhibiting the GyrB ATPase of Mycobacterium smegmatis and the DNA gyrase of Mycobacterium tuberculosis, with notable compounds showing minimal cytotoxicity at relevant concentrations (Jeankumar et al., 2013). Furthermore, benzofuran and benzo[d]isothiazole derivatives have been synthesized and screened for their Mycobacterium tuberculosis DNA GyrB inhibition, showcasing significant antitubercular activity and potential as antimicrobial agents (Reddy et al., 2014).

Synthesis of Piperazine Derivatives and Their Biological Activities

The structural versatility of piperazine derivatives allows for their application in various biological studies. The synthesis of new pyridine derivatives, including those with piperazine structures, has demonstrated variable antimicrobial activities against strains of bacteria and fungi (Patel et al., 2011). Additionally, certain piperazine derivatives have been synthesized to study their effects on learning and memory facilitation in mice, revealing compounds with significant pharmacological benefits (Li Ming-zhu, 2012).

Development of Vasodilation and Antifungal Agents

Compounds derived from piperazine and related structures have been explored for their vasodilation properties, showing considerable potency in induced contracture assays (Girgis et al., 2008). Additionally, the synthesis of novel pyridine derivatives has been reported for their potential as antifungal agents, further emphasizing the diverse biological applications of these compounds (Desai et al., 2005).

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, benzyl 4-oxo-2-(propan-2-yl)piperidine-1-carboxylate has several hazard statements including H302, H312, H332, and several precautionary statements including P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

Future Directions

The future directions for the development of similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

benzyl N-[2-oxo-2-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c24-17(12-21-19(26)27-14-15-6-2-1-3-7-15)22-10-11-23(18(25)13-22)16-8-4-5-9-20-16/h1-9H,10-14H2,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAZGJIBWWCKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CNC(=O)OCC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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